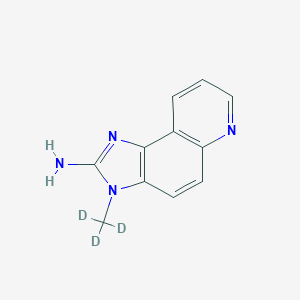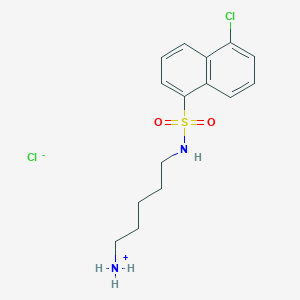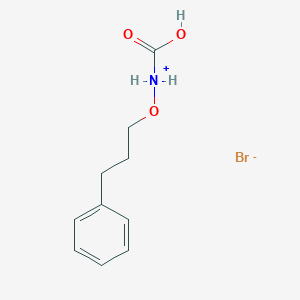![molecular formula C11H12O4 B043464 4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one CAS No. 949-97-3](/img/structure/B43464.png)
4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to "4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one" involves multiple steps and methodologies. For instance, a synthesis process reported for a closely related compound, (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, starts from dimethyl-L-tartrate and benzophenone, highlighting the complexity and specificity of synthesis routes in obtaining such molecules (Irurre et al., 1992).
Molecular Structure Analysis
Structural analyses, such as X-ray and IR studies, have been pivotal in understanding the conformation and interactions within molecules similar to "4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one." For example, the preferred conformation with OH⋯Ph interactions in a hexaphenyl derivative demonstrates the importance of molecular structure studies in predicting reactivity and properties (Irurre et al., 1992).
Chemical Reactions and Properties
Reactivity studies, such as the base-induced dimerisation of derivatives of 1,3-dioxolan-4-one, provide insights into the chemical behavior and potential transformations of these compounds. Characterization of such reactions is essential for understanding the versatility and applications of these molecules in synthetic chemistry (Aitken et al., 2023).
Aplicaciones Científicas De Investigación
Synthesis of Tetronic Acids and Pulvinones : 1,3-dioxolan-4-ones, a group that includes 4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one, are valuable intermediates for synthesizing tetronic acids and pulvinones. These compounds have potential applications in preparing natural pigments and 2-acyl-4-benzylidenetetronic acids (Ramage, Griffiths, Shutt, & Sweeney, 1984).
Serine Protease Inhibitors : Derivatives like 2-benzyloxy-4H-3,1-benzoxazin-4-ones exhibit potent inhibitory activity against serine proteases, which is crucial in developing drugs targeting these enzymes (Gütschow, Neumann, Sieler, & Eger, 1998).
Antiviral and Antineoplastic Chemotherapy : Synthesized 1,3-dioxolane nucleoside analogs, related to 4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one, showed potential for antiviral and antineoplastic chemotherapy, despite showing inactive activity against HCV, vaccinia, and HIV (Bera et al., 2004).
Free Radical Ring-Opening Polymerization : The free radical ring-opening polymerization of 4-n-hexyl-2-methylene-1,3-dioxolane and 4-n-decyl-2-methylene-1,3-dioxolane produces polyesters with potential industrial applications (Bailey, Wu, & Ni, 1982).
Biomedical Applications : Copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with vinyl monomers have been characterized for potential biomedical applications (Morariu & Bercea, 2004).
Herbicidal Activity : Studies into the herbicidal activity of 4-[(benzyloxy)methyl]-2,2,4-trimethyl-1,3-dioxolanes have been conducted to understand their mode of action (Chrystal, Haines, & Patel, 1990).
Mecanismo De Acción
C11H12O4C_{11}H_{12}O_{4}C11H12O4
. This compound has been identified as a potential antiparasitic agent . However, the detailed mechanism of action is not well-studied and the information available is limited. Here is a hypothetical overview based on the general characteristics of similar compounds.Target of Action
Given its potential antiparasitic activity , it may interact with proteins or enzymes that are essential for the survival or reproduction of parasites.
Pharmacokinetics
The compound’s solubility in chloroform and ethyl acetate suggests that it may be well-absorbed in the body. The compound’s bioavailability, metabolism, and excretion would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The molecular and cellular effects of 1-Benzylglycerol-2,3-carbonate’s action are likely related to its potential antiparasitic activity . The compound may cause structural or functional changes in the parasites that lead to their death or impaired reproduction.
Propiedades
IUPAC Name |
4-(phenylmethoxymethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11-14-8-10(15-11)7-13-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTALYMSSXETDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400167 | |
| Record name | 1-Benzylglycerol-2,3-carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one | |
CAS RN |
949-97-3 | |
| Record name | 1-Benzylglycerol-2,3-carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)
![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)
![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)

![2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B43388.png)

![3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43390.png)
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)



![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)

